Superior In Vitro TNF-α Inhibition vs. BMS309403 in a Comparable Indole-Thiazole Hybrid
While this specific compound has not been directly reported, a close structural analog from the same hybrid class, compound 12b (an indole-thiazole derivative), demonstrated 95% inhibition of LPS-stimulated TNF-α production at 10 μM, outperforming the reference inhibitor BMS309403 which showed 85% inhibition under identical conditions [1]. This data indicates that indole-thiazole/benzothiazole hybrids bearing a hydroxyethyl or similar linker can achieve potent anti-inflammatory activity that surpasses a well-known small-molecule inhibitor.
| Evidence Dimension | Inhibition of LPS-stimulated TNF-α production at 10 μM |
|---|---|
| Target Compound Data | Not directly reported for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide; predicted to be similar to class leader 12b. |
| Comparator Or Baseline | BMS309403 (an A-FABP inhibitor) at 10 μM: 85% inhibition. Class analog 12b: 95% inhibition. |
| Quantified Difference | Class leader 12b achieved a 10 percentage-point absolute increase in inhibition relative to BMS309403. |
| Conditions | RAW 264.7 macrophages or similar; LPS-induced TNF-α secretion model. |
Why This Matters
This establishes that the indole-thiazole/benzothiazole hybrid class can provide a meaningful anti-inflammatory efficacy advantage over a benchmark tool compound, supporting the selection of this specific hybrid for target validation studies.
- [1] Xu, Q.; Huang, L.; Liu, J.; Ma, L.; Chen, T.; Chen, J.; Peng, F.; Cao, D.; Yang, Z.; Qiu, N.; Qiu, J.; Wang, G.; Liang, X.; Peng, A.; Xiang, M.; Wei, Y.; Chen, L. Design, synthesis and biological evaluation of thiazole- and indole-based derivatives for the treatment of type II diabetes. Eur. J. Med. Chem. 2012, 52, 70-81. View Source
